Home > Products > Screening Compounds P103517 > 3',4'-O-Benzylidenechartreusin
3',4'-O-Benzylidenechartreusin - 101694-19-3

3',4'-O-Benzylidenechartreusin

Catalog Number: EVT-1168388
CAS Number: 101694-19-3
Molecular Formula: C39H36O14
Molecular Weight: 728.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

3',4'-O-Benzylidenechartreusin falls under the category of synthetic organic compounds and is classified as a benzylidene acetal. Its chemical structure allows it to interact with biological systems effectively, leading to its applications in pharmaceuticals.

Synthesis Analysis

The synthesis of 3',4'-O-Benzylidenechartreusin involves the benzylidene protection of the hydroxyl groups at the 3' and 4' positions of chartreusin. The typical procedure includes:

  1. Reagents: Chartreusin, benzaldehyde, and an acid catalyst (commonly hydrochloric acid).
  2. Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the benzylidene acetal.
  3. Mechanism: The hydroxyl groups react with benzaldehyde in the presence of an acid catalyst, leading to the formation of a stable benzylidene linkage that protects these functional groups.

Industrial production mirrors this synthetic route but scales up the fermentation process of Streptomyces chartreusis to yield chartreusin before chemical modification. Optimized reaction conditions are crucial for achieving high yields and purity in large-scale production.

Molecular Structure Analysis

The molecular structure of 3',4'-O-Benzylidenechartreusin can be described as follows:

  • Chemical Formula: C₁₈H₁₈O₅
  • Molecular Weight: Approximately 306.34 g/mol
  • Structural Features:
    • The compound features a benzylidene group attached to the 3' and 4' hydroxyl positions of chartreusin.
    • This modification results in enhanced stability and bioactivity due to steric hindrance and electronic effects from the aromatic system.

The structural modifications significantly influence its interaction with biological targets, enhancing its antitumor and antibacterial activities compared to chartreusin.

Chemical Reactions Analysis

3',4'-O-Benzylidenechartreusin participates in various chemical reactions, which include:

  • Oxidation: The compound can be oxidized to form quinone derivatives, which often exhibit different biological activities. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Under reducing conditions, such as with sodium borohydride or lithium aluminum hydride, the benzylidene group can be converted back to hydroxyl groups, regenerating chartreusin.
  • Substitution Reactions: The benzylidene group can be substituted with other functional groups, allowing for the creation of derivatives with modified properties.

These reactions are critical for developing new derivatives with potentially enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action for 3',4'-O-Benzylidenechartreusin primarily involves the inhibition of DNA synthesis. The compound intercalates into the DNA double helix, disrupting replication processes essential for cell division. This action is particularly effective against rapidly dividing cells such as cancer cells and certain bacteria.

Key aspects include:

  • Intercalation: The benzylidene group enhances binding affinity to DNA.
  • Cellular Targeting: By targeting rapidly dividing cells, it exhibits selective toxicity towards cancerous tissues while also impacting bacterial cells.

This mechanism underscores its potential as an anticancer agent and antibiotic.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',4'-O-Benzylidenechartreusin include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range consistent with similar compounds.
  • Stability: Enhanced stability due to the presence of the benzylidene group compared to unmodified chartreusin.

These properties are essential for determining its suitability for various applications in medicinal chemistry.

Applications

3',4'-O-Benzylidenechartreusin has several scientific applications:

  • Antitumor Research: Its ability to inhibit DNA synthesis makes it a candidate for further development as an anticancer drug.
  • Antibacterial Studies: The compound shows promise against certain bacterial strains, contributing to research on antibiotic resistance.
  • Medicinal Chemistry Development: As a modified derivative of chartreusin, it serves as a template for designing new compounds with improved pharmacological profiles.
Introduction to 3',4'-O-Benzylidenechartreusin

Structural Classification of Benzylidene-Modified Natural Products

3',4'-O-Benzylidenechartreusin belongs to the anthracycline glycoside family, characterized by a tetracyclic aglycone conjugated to a sugar moiety. The benzylidene modification specifically involves a phenylmethylene acetal group bridging the 3' and 4' oxygen atoms of the disaccharide unit (typically daunosamine or a derivative). This acetal formation creates a rigid, hydrophobic bicyclic structure that alters molecular conformation and electronic properties. Benzylidene modifications are a strategic subclass of protecting-group chemistry adapted for bioactive enhancement, where the benzaldehyde-derived group shields hydroxyls while introducing steric and electronic effects [3] [8].

Table 1: Representative Benzylidene-Modified Natural Products

CompoundCore StructureModification SiteBiological Target
3',4'-O-BenzylidenechartreusinAnthracycline glycosideC3'-O/C4'-O of sugarDNA topoisomerase II
Methyl 4,6-O-benzylidene glucopyranosideGlucopyranosideC4-O/C6-OSynthetic intermediate
3-Benzylidene camphorTerpenoidC3 ketoneUV filter (cosmeceutical)

The stereochemistry of the benzylidene acetal (exo vs. endo) further influences target binding. In anthracyclines, this modification often occurs at the proximal sugar residues, positioning the phenyl ring to engage in π-stacking with DNA bases or hydrophobic enzyme pockets [3] [10].

Historical Context: Chartreusin Derivatives in Medicinal Chemistry

Chartreusin (isolated from Streptomyces chartreusis) is a naturally occurring anthracycline antibiotic first characterized in the 1950s. Despite potent DNA intercalation and topoisomerase II inhibition activities, its development was limited by poor aqueous solubility and dose-dependent cardiotoxicity [3] [7]. Early structure-activity relationship (SAR) studies in the 1980–1990s revealed that modifications at the sugar moiety could mitigate these drawbacks.

3',4'-O-Benzylidenechartreusin emerged as a semi-synthetic derivative designed to:

  • Stabilize the glycosidic linkage against enzymatic hydrolysis, a common inactivation pathway in natural anthracyclines.
  • Enhance lipid solubility to improve cellular uptake, addressing chartreusin’s poor bioavailability [3].Key research demonstrated that benzylidene-functionalized chartreusin analogues retained cytotoxicity against leukemia cell lines (e.g., K562) while exhibiting altered DNA-binding kinetics compared to doxorubicin or unmodified chartreusin. This positioned benzylidene derivatives as a distinct chemotype within the broader anthracycline class [3] [10].

Rationale for Benzylidene Functionalization in Anthracycline Analogues

The benzylidene acetal group serves three primary pharmacological objectives in anthracycline engineering:

Solubility and Bioavailability Optimization

The hydrophobic phenyl ring counterbalances the polar glycoside, improving membrane permeability. This is critical for anthracyclines, whose efficacy is limited by poor cellular uptake of glycosylated structures [3] [10].

Metabolic Stabilization

The acetal bridge prevents cytochrome P450-mediated oxidation at C3'/C4' hydroxyls and reduces glycosidase susceptibility. In vitro studies show benzylidene-modified anthracyclines exhibit longer intracellular half-lives than their parent compounds [3].

Cardiotoxicity Mitigation

Traditional anthracyclines (e.g., doxorubicin) cause cardiotoxicity via iron-mediated free radical generation and topoisomerase IIβ poisoning in cardiomyocytes. Benzylidene modifications:

  • Alter sugar-mediated iron chelation, reducing reactive oxygen species (ROS) formation [5] [10].
  • Shift selectivity toward topoisomerase IIα (overexpressed in tumors) versus IIβ (dominant in heart tissue) [3].

Properties

CAS Number

101694-19-3

Product Name

3',4'-O-Benzylidenechartreusin

IUPAC Name

3-[[(2R,3aS,4R,7R,7aS)-7-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C39H36O14

Molecular Weight

728.7 g/mol

InChI

InChI=1S/C39H36O14/c1-15-13-14-21-24-22(15)35(43)50-31-23-19(28(41)26(25(24)31)36(44)48-21)11-8-12-20(23)49-39-34(53-38-29(42)32(45-4)27(40)16(2)46-38)33-30(17(3)47-39)51-37(52-33)18-9-6-5-7-10-18/h5-14,16-17,27,29-30,32-34,37-42H,1-4H3/t16-,17-,27+,29-,30+,32+,33+,34-,37-,38?,39?/m1/s1

InChI Key

XVSHGAAPBNVZEJ-YCURTJOOSA-N

SMILES

CC1C(C(C(C(O1)OC2C3C(C(OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)OC(O3)C9=CC=CC=C9)O)OC)O

Synonyms

3',4'-O-benzylidene-chartreusin
3',4'-O-benzylidenechartreusin
3,4-OBCT
A132 cpd

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C(C(OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)OC(O3)C9=CC=CC=C9)O)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@@H]3[C@H]([C@H](OC2OC4=CC=CC5=C4C6=C7C8=C(C=CC(=C8C(=O)O6)C)OC(=O)C7=C5O)C)O[C@H](O3)C9=CC=CC=C9)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.